![molecular formula C16H17Cl2NO2S B4625657 N-[1-(2,4-dichlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B4625657.png)

N-[1-(2,4-dichlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide

説明

N-[1-(2,4-dichlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide, also known as Diclazuril, is a chemical compound that has been extensively studied for its potential use in the treatment of parasitic infections in animals. It belongs to the class of benzene sulfonamides and has been shown to have potent activity against a wide range of parasites.

科学的研究の応用

Synthesis and Biological Screening

The synthesis of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide has been explored, resulting in compounds that exhibit moderate to good biological activities against both Gram-negative and Gram-positive bacteria. These compounds also demonstrated potential in enzyme inhibition, particularly against lipoxygenase and chymotrypsin enzymes. This research indicates the versatility of sulfonamide derivatives in biological applications and their potential in developing new antibacterial and enzyme inhibitory agents (Aziz‐ur‐Rehman et al., 2014).

Polymer Functionalization

Research into the synthesis of poly(N-tosyl-ethylene imine-alt-ethylene sulfide) through thiol-ene photopolymerization highlights its application in functionalizing polymeric materials. This polymer exhibits high solubility in common organic solvents and can be deprotected to yield hydrophobic polymers with significant thermal decomposition points. Such materials have potential applications in various fields, including coatings, adhesives, and the broader materials science domain, showcasing the adaptability of sulfonamide derivatives in material engineering (Y. Hori et al., 2011).

Nonpeptide Agonist Discovery

The discovery of nonpeptidic agonists for the urotensin-II receptor, such as 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, demonstrates the potential of sulfonamide derivatives in therapeutic applications, particularly in drug discovery. These compounds, characterized by their selectivity and drug-like properties, offer new avenues for pharmacological research tools and drug leads, highlighting the importance of sulfonamide derivatives in medicinal chemistry and pharmacology (G. Croston et al., 2002).

Computational and Structural Studies

The synthesis and structural characterization of new sulfonamide molecules, such as N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, have been complemented by computational studies to understand their properties and interactions at the molecular level. These studies provide insights into the electronic structure, vibrational properties, and potential interactions with biological targets, underscoring the role of sulfonamide derivatives in computational chemistry and molecular modeling (P. Murthy et al., 2018).

特性

IUPAC Name |

N-[1-(2,4-dichlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Cl2NO2S/c1-10-4-5-11(2)16(8-10)22(20,21)19-12(3)14-7-6-13(17)9-15(14)18/h4-9,12,19H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQAPQWVIVFKMCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC(C)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

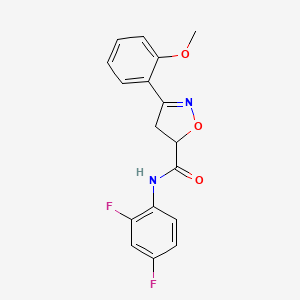

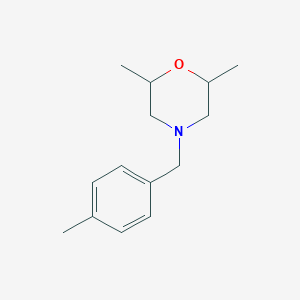

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B4625580.png)

![3-bromo-4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4625582.png)

![4-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4625592.png)

![2-chloro-5-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B4625629.png)

![methyl (3-{[1-(2-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B4625630.png)

![1-(2-furylmethyl)-5-{[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4625632.png)

![8-(4-ethoxy-3-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4625639.png)

![2-butyl-N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B4625665.png)

![8-[4-(2,4-dichlorophenoxy)butanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4625671.png)

![4-bromo-N-[2-(diethylamino)-1-methylethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4625676.png)

![4-({4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}sulfonyl)-2,1,3-benzoxadiazole](/img/structure/B4625682.png)

![2-{5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}-9-(1,1-dimethylpropyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4625694.png)